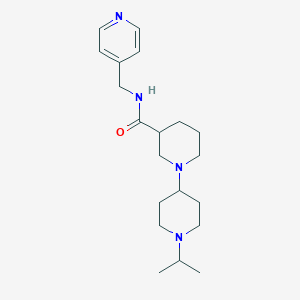
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid, also known as Boc-D-Phe-Pip-Arg-pNA or Boc-FRP-pNA, is a peptide substrate used in biochemical research. It is a synthetic compound that is commonly used to study proteases, enzymes that break down proteins.
Mécanisme D'action
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid is a peptide substrate that is cleaved by proteases. When a protease cleaves the peptide bond between arginine and p-nitroaniline (pNA), a yellow color is produced due to the release of pNA. The rate of color change can be measured using a spectrophotometer, which allows the activity of the protease to be quantified.
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects on the body. It is a synthetic compound that is used solely for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid has several advantages for lab experiments. It is a stable, synthetic compound that is readily available and relatively inexpensive. It is also a versatile substrate that can be used to study a wide range of proteases. However, there are also limitations to its use. The colorimetric assay used to measure protease activity with this compound is not very sensitive and can be affected by interfering substances. In addition, the specificity of the substrate for different proteases can vary, which can affect the accuracy of the assay.
Orientations Futures
There are several future directions for research involving (3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid. One area of interest is the development of more sensitive and specific assays for protease activity using this substrate. Another area of research is the identification of new protease inhibitors using this compound as a screening tool. Finally, there is potential for the use of this compound in the development of new diagnostic tests for diseases that involve abnormal protease activity.
Méthodes De Synthèse
The synthesis of (3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid involves a series of chemical reactions. The first step is the protection of the amino group of piperidine with Boc (tert-butyloxycarbonyl) group. This is followed by the coupling of D-phenylalanine and arginine to the protected piperidine using standard peptide synthesis techniques. The final step involves the removal of the Boc group to yield the final product. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
Applications De Recherche Scientifique
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid is commonly used as a substrate for protease assays. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. They play important roles in many biological processes, including digestion, blood clotting, and immune response. This compound is used to study the activity and specificity of proteases, as it can be cleaved by a wide range of proteases. It is also used in drug discovery research to identify inhibitors of proteases that could be used as potential therapeutics for diseases such as cancer, Alzheimer's, and HIV.
Propriétés
IUPAC Name |
(3S,5R)-1-benzyl-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(20-8-4-5-9-20)15-10-16(18(22)23)13-19(12-15)11-14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H,22,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMFQCLZXRTL-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2C[C@@H](CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5418565.png)


![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)
![7-(5-methoxypyridin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5418588.png)

![4-{4-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5418602.png)
![5-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5418611.png)
![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-1-propanol](/img/structure/B5418619.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5418664.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)